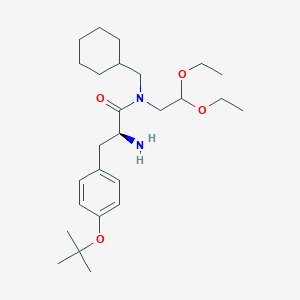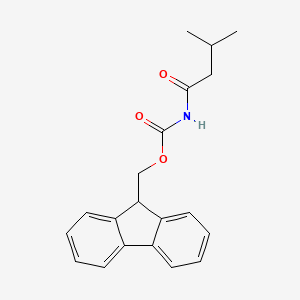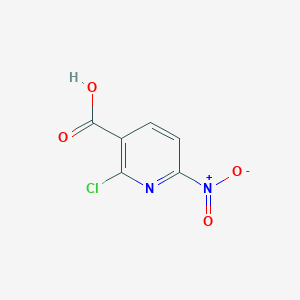
Methyl 3-(4-methylthiazol-5-yl)propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-methylthiazol-5-yl)propiolate is an organic compound with the molecular formula C8H7NO2S. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methylthiazol-5-yl)propiolate typically involves the reaction of 4-methylthiazole with methyl propiolate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
Methyl 3-(4-methylthiazol-5-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
科学的研究の応用
Methyl 3-(4-methylthiazol-5-yl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Methyl 3-(4-methylthiazol-5-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Methyl propiolate: A simpler ester of propiolic acid, used as a reagent in organic synthesis.
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole, which share the thiazole ring structure and exhibit diverse biological activities.
Uniqueness
Methyl 3-(4-methylthiazol-5-yl)propiolate is unique due to its combination of the thiazole ring with a propiolate ester group. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C8H7NO2S |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
methyl 3-(4-methyl-1,3-thiazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H7NO2S/c1-6-7(12-5-9-6)3-4-8(10)11-2/h5H,1-2H3 |
InChIキー |
VCCULMBMHASKAY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C#CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)



![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)


![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)
![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)





